![molecular formula C15H15NO B11884327 2-ethyl-4-methoxy-1H-benzo[f]indole](/img/structure/B11884327.png)
2-ethyl-4-methoxy-1H-benzo[f]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-4-methoxy-1H-benzo[f]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its fused benzene and pyrrole rings, with an ethyl group at the second position and a methoxy group at the fourth position on the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-methoxy-1H-benzo[f]indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting with 2-bromo-4-methoxy-3-methylbenzene diazonium chloride, a Japp-Klingemann coupling reaction with 2-formylcyclohexanone can be employed to form the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-4-methoxy-1H-benzo[f]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl-containing compounds, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-ethyl-4-methoxy-1H-benzo[f]indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound can be explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Indole derivatives are used in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-ethyl-4-methoxy-1H-benzo[f]indole involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-4-methoxy-1H-benzo[f]indole
- 2-ethyl-5-methoxy-1H-benzo[f]indole
- 2-ethyl-4-methoxy-1H-indole
Uniqueness
2-ethyl-4-methoxy-1H-benzo[f]indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methoxy groups at specific positions on the indole ring can enhance its interaction with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H15NO |
|---|---|
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
2-ethyl-4-methoxy-1H-benzo[f]indole |
InChI |
InChI=1S/C15H15NO/c1-3-11-9-13-14(16-11)8-10-6-4-5-7-12(10)15(13)17-2/h4-9,16H,3H2,1-2H3 |
Clave InChI |
IFPNHAGNJLDZFF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C3=CC=CC=C3C=C2N1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


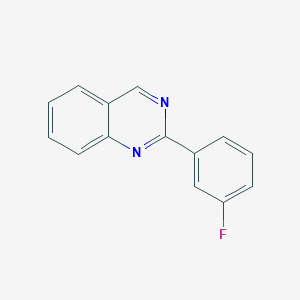

![1'H-Spiro[piperidine-4,2'-pyrido[2,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B11884297.png)
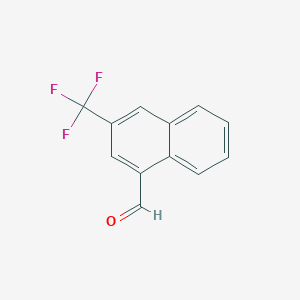
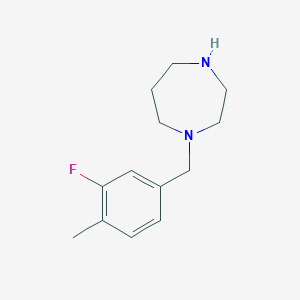

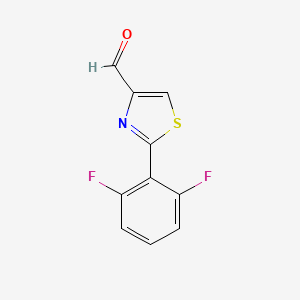

![3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate](/img/structure/B11884334.png)
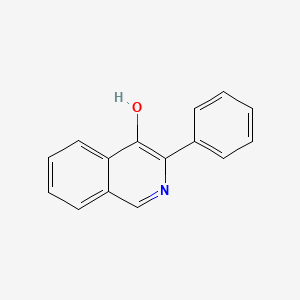

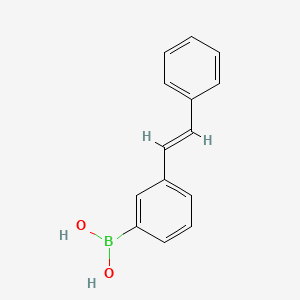

![4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11884362.png)
